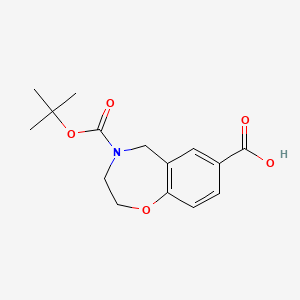

![molecular formula C7H13N3 B1327160 [2-(1H-吡唑-1-基)丁基]胺 CAS No. 1173099-46-1](/img/structure/B1327160.png)

[2-(1H-吡唑-1-基)丁基]胺

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

The compound of interest, [2-(1H-pyrazol-1-yl)butyl]amine, is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring with two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The papers provided discuss various pyrazole derivatives and their synthesis, which can offer insights into the properties and reactions of [2-(1H-pyrazol-1-yl)butyl]amine.

Synthesis Analysis

The synthesis of pyrazole derivatives can be complex, involving multiple steps and the formation of various bonds. For instance, a library of 4H-pyrano[2,3-c]pyrazol-6-amines was synthesized using a multicomponent domino reaction catalyzed by L-proline in aqueous media, which demonstrates the versatility of pyrazole synthesis in forming densely functionalized compounds . Additionally, the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine showcases a one-pot two-step synthesis involving a solvent-free condensation/reduction reaction sequence, highlighting an efficient approach to synthesizing N-heterocyclic amines .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their biological activity. The nature of the substituents on the pyrazole ring, particularly the presence of a basic amine, is essential for the activity of these compounds as σ1 receptor antagonists . The structural characterization of these compounds, including the use of FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis, provides a comprehensive understanding of their molecular framework .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, which are influenced by their functional groups and molecular structure. The multicomponent domino reactions used to synthesize pyrazole derivatives involve a sequence of hydrazone formation, cyclocondensation, Michael addition, and other steps, indicating the reactivity of these compounds in forming complex structures . The reductive amination process used in the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine further exemplifies the chemical transformations that pyrazole derivatives can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and the nature of their substituents. The presence of a basic amine group is a key factor in the pharmacological activity of these compounds, as seen in the σ1 receptor antagonists . The solvent-free synthesis approach also suggests that these compounds can be synthesized under environmentally benign conditions, which is an important consideration for their practical applications .

科研应用

催化和聚合

- CO2和环己烯氧化物的共聚合:包括[2-(1H-吡唑-1-基)丁基]胺衍生物在内的吡唑基化合物已被用作CO2和环己烯氧化物的共聚合催化剂,在特定条件下形成聚(环己烯碳酸酯) (Matiwane, Obuah, & Darkwa, 2020)。

- 乙烯的寡聚合和聚合:与[2-(1H-吡唑-1-基)丁基]胺密切相关的某些吡唑基胺配体已被用于镍(II)催化的乙烯寡聚合和聚合,根据催化剂和条件产生不同类型的聚乙烯 (Obuah, Omondi, Nozaki, & Darkwa, 2014)。

生化研究

- 抗肿瘤、抗真菌和抗菌药物作用位点:对吡唑衍生物的研究,包括结构类似于[2-(1H-吡唑-1-基)丁基]胺的化合物,已确定了这些化合物中重要的抗肿瘤、抗真菌和抗菌活性,有助于理解这些化合物中的药物作用位点 (Titi et al., 2020)。

化学合成和表征

- 吡唑衍生物中的分子内氢键:对吡唑衍生物的研究,包括类似于[2-(1H-吡唑-1-基)丁基]胺的化合物,已探讨了分子内氢键对它们的化学反应性和各种化合物合成的影响 (Szlachcic et al., 2020)。

药物化学

- σ(1)受体拮抗剂的开发:与[2-(1H-吡唑-1-基)丁基]胺相关的基于吡唑的化合物已被合成为潜在的σ(1)受体拮抗剂,具有显著的药理活性,表明它们在药物化学中的实用性 (Díaz et al., 2012)。

聚集抑制

- 抑制血小板聚集:与[2-(1H-吡唑-1-基)丁基]胺结构相关的4-(1H-吡唑-1-基)-2-丁胺衍生物已被发现抑制血小板聚集,展示了它们在潜在的治疗应用中的潜力 (Ferroni et al., 1989)。

Safety And Hazards

未来方向

The future directions for “[2-(1H-pyrazol-1-yl)butyl]amine” and similar compounds could involve further exploration of their synthesis methods and potential biological activities. Given the broad range of activities exhibited by similar compounds, there may be potential for the development of novel drugs .

性质

IUPAC Name |

2-pyrazol-1-ylbutan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-2-7(6-8)10-5-3-4-9-10/h3-5,7H,2,6,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWOBJXUYGIUPGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)N1C=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201302918 |

Source

|

| Record name | β-Ethyl-1H-pyrazole-1-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201302918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(1H-pyrazol-1-yl)butyl]amine | |

CAS RN |

1173099-46-1 |

Source

|

| Record name | β-Ethyl-1H-pyrazole-1-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1173099-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Ethyl-1H-pyrazole-1-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201302918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![4-(3-{2-[(4-Fluorobenzoyl)(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzoic acid](/img/structure/B1327077.png)

![4-[(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327078.png)

![4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1327084.png)

![4-[(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327085.png)

![4-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)benzoic acid](/img/structure/B1327089.png)

![[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid](/img/structure/B1327093.png)

![Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327097.png)

![Ethyl 5-{[(4-fluorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327098.png)

![tert-butyl 3-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327099.png)

![{1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1327102.png)

![5-tert-butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B1327104.png)

![N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B1327105.png)